

Physical and chemical properties of Ethyl 2-bromo-3,3-dimethylbutanoate

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Compound of Interest

Compound Name: Ethyl 2-bromo-3,3-dimethylbutanoate

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An In-depth Technical Guide to Ethyl 2-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-methylbutanoate, also commonly known by its synonym Ethyl 2-bromoisovalerate, is a halogenated organic compound with significant applications as a versatile intermediate in organic synthesis.^[1] Its utility is most pronounced in the pharmaceutical, agrochemical, and specialty chemical industries, where it serves as a crucial building block for more complex molecules.^{[2][3][4]} This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic profile of Ethyl 2-bromo-3-methylbutanoate.

Chemical Identity and Physical Properties

Ethyl 2-bromo-3-methylbutanoate is a colorless to pale yellow liquid with a characteristic fruity or ester-like odor.^[1] It is sparingly soluble in water but soluble in common organic solvents.^[1]

Table 1: Physical and Chemical Properties of Ethyl 2-bromo-3-methylbutanoate

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ BrO ₂	[5][6][7]
Molecular Weight	209.08 g/mol	[5][6][8]
CAS Number	609-12-1	[7][8]
Appearance	Colorless to pale yellow liquid	[1][5]
Boiling Point	162-164 °C at 760 mmHg; 92-94 °C at 74 mmHg; 77 °C at 12 mmHg	[9][10]
Density	1.276 g/cm ³	[10]
Refractive Index	1.4485-1.4505	[10]
Flash Point	65 °C	[10]
Solubility	Sparingly soluble in water; Soluble in organic solvents	[1]

Table 2: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	ethyl 2-bromo-3-methylbutanoate	[8]
Synonyms	Ethyl 2-bromoisovalerate, Ethyl 2-bromo-3-methylbutyrate, 2-Bromo-3-methylbutanoic acid ethyl ester	[5][7][8]
InChI	InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3	[5][8]
InChIKey	WNFUWONOLPKNX-UHFFFAOYSA-N	[5][8]
SMILES	CCOC(=O)C(Br)C(C)C	[6][7]

Spectroscopic Data

The structural confirmation of Ethyl 2-bromo-3-methylbutanoate is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data

Spectrum	Data	Reference
^1H NMR	Spectral data available	[5] [9]
^{13}C NMR	Spectral data available	[1] [9]
Mass Spectrum	Available in the NIST WebBook	[11]
Infrared Spectrum	Available in the NIST WebBook	[12]

Synthesis and Reactivity

Ethyl 2-bromo-3-methylbutanoate is typically synthesized through the esterification of a corresponding acid or acid halide. Its reactivity is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is fundamental to its role as a synthetic intermediate.

Experimental Protocols

Two common methods for the synthesis of Ethyl 2-bromo-3-methylbutanoate are detailed below.

Protocol 1: From 2-bromo-3-methylbutanoyl bromide

This method involves the direct esterification of the acid bromide with ethanol.

- Reactants: 2-bromo-3-methylbutanoyl bromide, anhydrous ethyl alcohol, 5% sodium carbonate solution, water, anhydrous sodium or magnesium sulfate.

- Procedure:
 - To 2-bromo-3-methylbutanoyl bromide, slowly add anhydrous ethyl alcohol with stirring. The reaction is highly exothermic.
 - After the initial reaction subsides, cool the mixture and add water to separate the ester as a heavy oil.
 - Wash the crude ester twice with a 5% sodium carbonate solution and then twice with water.
 - Carefully separate the organic layer and dry it over anhydrous sodium or magnesium sulfate.
 - Purify the final product by distillation. The boiling point is reported as 162-164°C at 760 mm Hg or 92-94°C at 74 mm Hg.[\[6\]](#)[\[9\]](#)

Protocol 2: From 2-bromo-3-methylbutyric acid

This protocol utilizes Fischer esterification with an acid catalyst.

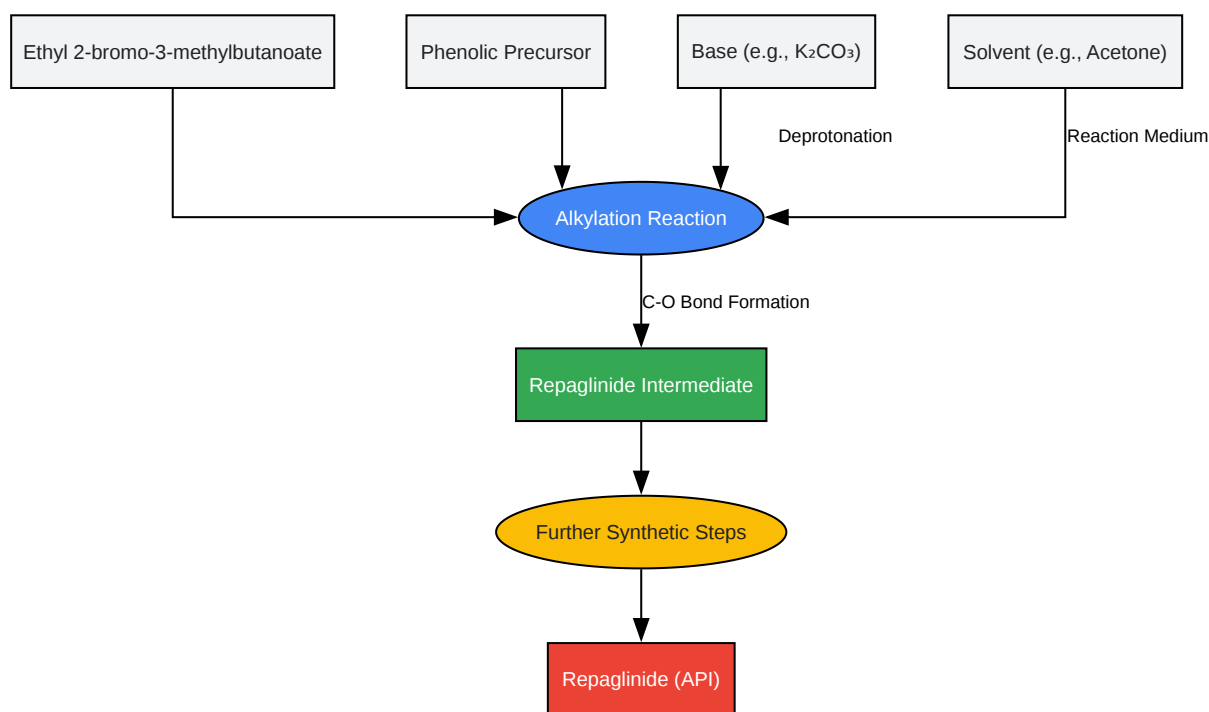
- Reactants: 2-bromo-3-methylbutyric acid, ethanol, concentrated sulfuric acid, saturated aqueous sodium carbonate solution, dichloromethane, magnesium sulfate.
- Procedure:
 - Dissolve 2-bromo-3-methylbutyric acid in ethanol and add a catalytic amount of concentrated sulfuric acid.
 - Reflux the reaction mixture for approximately 36 hours.
 - After cooling to room temperature, neutralize the mixture with a saturated aqueous sodium carbonate solution.
 - Remove the ethanol by distillation.
 - Extract the aqueous residue with dichloromethane.

- Dry the combined organic extracts with magnesium sulfate and evaporate the solvent to yield the crude product.

Application in Drug Development

Ethyl 2-bromo-3-methylbutanoate is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example of its potential application is in the synthesis of intermediates for the antidiabetic drug, Repaglinide. Repaglinide is a non-sulfonylurea insulin secretagogue used in the management of type 2 diabetes. The synthesis of key intermediates for Repaglinide often involves the alkylation of a phenolic compound, a reaction for which an α -bromo ester like Ethyl 2-bromo-3-methylbutanoate is well-suited.

Below is a conceptual workflow illustrating the use of Ethyl 2-bromo-3-methylbutanoate in the synthesis of a Repaglinide intermediate.



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Caption: Conceptual workflow for the synthesis of a Repaglinide intermediate.

Safety and Handling

Ethyl 2-bromo-3-methylbutanoate is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[6] It is also a combustible liquid. Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, and the compound should be stored away from heat, sparks, and open flames in a tightly closed container.[10]

Conclusion

Ethyl 2-bromo-3-methylbutanoate is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. Its reactivity makes it a valuable tool in the synthesis of a wide range of molecules, particularly in the pharmaceutical industry for the development of drugs such as Repaglinide. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals involved in organic synthesis and drug development.

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